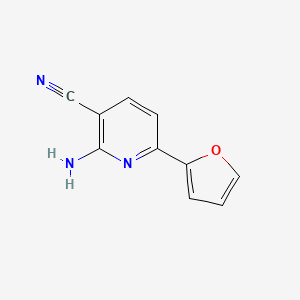

2-Amino-6-(2-furyl)nicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7N3O |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

2-amino-6-(furan-2-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C10H7N3O/c11-6-7-3-4-8(13-10(7)12)9-2-1-5-14-9/h1-5H,(H2,12,13) |

InChI Key |

KWHKZWCSMWEEPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=NC(=C(C=C2)C#N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 6 2 Furyl Nicotinonitrile and Analogous Structures

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby reducing waste and saving time. mdpi.comnih.govresearchgate.neteurjchem.comnih.govbiosynth.com This approach is particularly well-suited for the synthesis of highly substituted pyridine (B92270) derivatives.

Condensation Reactions Involving Malononitrile (B47326), Aldehydes, and Ketones

A prevalent and straightforward method for synthesizing 2-aminonicotinonitrile derivatives involves the condensation of an aldehyde, a methyl ketone, malononitrile, and a nitrogen source, typically ammonium (B1175870) acetate (B1210297). mdpi.comrsc.org In the context of 2-Amino-6-(2-furyl)nicotinonitrile, furan-2-carbaldehyde would serve as the aldehyde component.

The reaction proceeds through an initial Claisen-Schmidt condensation of the aldehyde (furan-2-carbaldehyde) and a ketone to form an α,β-unsaturated ketone, also known as a chalcone (B49325). mdpi.com This intermediate is then reacted with malononitrile in the presence of ammonium acetate. The reaction sequence typically involves a Michael addition of malononitrile to the chalcone, followed by cyclization and aromatization to yield the final 2-aminonicotinonitrile product. wisdomlib.org A variety of solvents can be employed, including ethanol, and the reaction is often carried out under reflux conditions. mdpi.com Moreover, solvent-free conditions have also been reported to be effective. mdpi.com

| Aldehyde | Ketone | Product | Conditions | Yield (%) | Reference |

| Benzaldehyde | Acetophenone (B1666503) | 2-Amino-4,6-diphenylnicotinonitrile | Malononitrile, Ammonium Acetate, Ethanol, Reflux | Not Specified | mdpi.com |

| 4-Chlorobenzaldehyde | 4-Methoxyacetophenone | 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | Malononitrile, Ammonium Acetate, Ethanol, Reflux | 90.1 | mdpi.com |

| Furan-2-carbaldehyde | Acetophenone (hypothetical) | 2-Amino-4-phenyl-6-(2-furyl)nicotinonitrile | Malononitrile, Ammonium Acetate, Ethanol, Reflux | - | |

| Benzaldehyde | Cyclohexanone | 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Malononitrile, Ammonium Acetate, Ethanol, Reflux | - | wisdomlib.org |

Table 1: Examples of 2-Aminonicotinonitrile Synthesis via Multicomponent Condensation.

Strategies Utilizing α,β-Unsaturated Carbonyl Precursors

As mentioned, the one-pot reaction often proceeds through an α,β-unsaturated carbonyl (chalcone) intermediate. Alternatively, the synthesis can be performed in a stepwise manner where the chalcone is first synthesized and isolated. This pre-formed chalcone is then reacted with malononitrile and ammonium acetate to afford the desired 2-aminonicotinonitrile. mdpi.com This approach can be advantageous in certain cases to optimize the yield and purity of the final product. The reaction of the chalcone with malononitrile is a key step, leading to the formation of the pyridine ring. nih.govnih.govchemrxiv.org

The versatility of this method allows for the introduction of a wide range of substituents at the 4- and 6-positions of the nicotinonitrile core by simply varying the initial aldehyde and ketone used for the chalcone synthesis. For the target molecule, the required precursor would be 1-(2-furyl)-3-aryl-2-propen-1-one.

Multicomponent Condensation with Ammonium Acetate

Ammonium acetate serves as a convenient and inexpensive source of ammonia (B1221849) in the multicomponent synthesis of 2-aminonicotinonitriles. mdpi.comwisdomlib.org It participates in the cyclization step, providing the nitrogen atom for the pyridine ring and facilitating the formation of the 2-amino group. The use of ammonium acetate is a hallmark of the widely applied Hantzsch dihydropyridine (B1217469) synthesis and related transformations, which have been adapted for the synthesis of various nitrogen-containing heterocycles. wisdomlib.org The reaction mechanism is believed to involve the formation of an enamine intermediate from the ketone and ammonium acetate, which then reacts with the Knoevenagel condensation product of the aldehyde and malononitrile. wisdomlib.org

Catalytic Synthesis Routes

Catalysis offers powerful tools for the synthesis of nicotinonitrile derivatives, often providing milder reaction conditions, higher efficiency, and improved selectivity. Both transition metal catalysis and organocatalysis have been explored for the construction of the pyridine ring.

Transition Metal Catalysis (e.g., Copper-Catalyzed Cyclization)

Copper catalysts have been employed in the synthesis of various nitrile-containing compounds, including aryl nitriles and β-ketonitriles. While specific examples for the direct copper-catalyzed synthesis of this compound are not prominent in the reviewed literature, copper-catalyzed C-N and C-O bond formation reactions are well-established in heterocyclic synthesis. For instance, copper-catalyzed aerobic oxidative coupling reactions have been developed for the synthesis of β-ketonitriles from aromatic alcohols and acetonitrile. Such strategies could potentially be adapted for the construction of nicotinonitrile scaffolds. A novel heterogeneous nanocatalyst incorporating copper has been synthesized and shown to be effective in the one-pot, three-component synthesis of 2-amino-4,6-diphenylnicotinonitrile derivatives. wisdomlib.org

| Catalyst | Reactants | Product | Conditions | Yield (%) | Reference |

| LDH@TRMS@BDSA@Cu | Chalcones, Malononitrile, Ammonium Acetate | 2-Amino-4,6-diphenylnicotinonitrile derivatives | Solvent-free, 120 °C | 88-95 | wisdomlib.org |

| CuI | 2-(2-Bromoaryl)indoles, Aryl isocyanates | Indole-fused quinazolinones | Cs2CO3, DMF, 130 °C, Microwave | Not Specified |

Table 2: Examples of Copper-Catalyzed Synthesis of Nitrogen Heterocycles.

Organocatalysis and Enzyme-Catalyzed Transformations

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis and for the construction of complex molecular architectures without the need for metal catalysts. Organocatalysts such as proline and its derivatives, as well as thiourea-based catalysts, can activate substrates through the formation of enamine or iminium ion intermediates, facilitating cycloaddition and condensation reactions. While the direct organocatalytic synthesis of this compound is not explicitly detailed, the principles of organocatalysis are applicable to the key bond-forming steps in its synthesis. For example, organocatalysts can promote the initial Knoevenagel and Michael addition steps in the multicomponent reaction pathway.

Enzyme-catalyzed reactions offer a green and highly selective alternative for the synthesis of heterocyclic compounds. Lipases, for instance, have been used in the synthesis of pyridine derivatives with yields ranging from 43% to 93%. Pyridine synthases, involved in the biosynthesis of thiopeptide antibiotics, catalyze a formal [4+2]-cycloaddition to form the pyridine ring. While the application of enzymes for the specific synthesis of this compound has not been reported, the potential for biocatalytic approaches in constructing such scaffolds is an area of growing interest.

| Catalyst Type | Reaction Type | General Substrates | Reference |

| Organocatalyst (e.g., Squaramide) | Strecker reaction | Imines, TMSCN | |

| Enzyme (e.g., Lipase) | Kabachnik−Fields reaction | H-phosphites, Amines | |

| Pyridine Synthase (Enzyme) | [4+2]-cycloaddition | Dehydroamino acids |

Table 3: Overview of Organocatalytic and Enzyme-Catalyzed Approaches to Pyridine and Amine Synthesis.

Nanocatalyst Applications

The advent of nanocatalysis has revolutionized the synthesis of complex organic molecules, offering high efficiency, selectivity, and the potential for catalyst recycling. In the context of 2-aminonicotinonitrile synthesis, several nanocatalyst systems have demonstrated remarkable efficacy.

Notably, copper(I) iodide supported on alumina (B75360) (CuI@Al2O3) has been employed as an efficient and reusable heterogeneous catalyst for the synthesis of 2-aminonicotinonitrile derivatives. researchgate.net This approach often proceeds under solvent-free conditions, aligning with the principles of green chemistry. The catalyst's high stability and the ability to be recycled multiple times without a significant loss in activity make it a practical option for sustainable synthesis. researchgate.net

Another significant development is the use of magnetic nanocatalysts, such as silica-coated cobalt ferrite (B1171679) nanoparticles functionalized with sulfonic acid (CoFe2O4@SiO2-SO3H). researchgate.net These catalysts are particularly advantageous due to their easy separation from the reaction mixture using an external magnet, which simplifies the work-up procedure and facilitates catalyst reuse. researchgate.netnih.gov The application of such catalysts in multicomponent reactions for the synthesis of 2-amino-4,6-diarylnicotinonitriles under microwave irradiation and solvent-free conditions has been shown to produce high yields in short reaction times. researchgate.net Similarly, magnetic nanoparticles like Fe3O4@MIL-53(Al)-N(CH2PO3)2 have been explored for their catalytic activity in the synthesis of related heterocyclic systems, showcasing the versatility of these materials. nih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthetic routes for this compound and its analogs to minimize environmental impact and enhance sustainability. orgchemres.org

Solvent-Free Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. orgchemres.org Many synthetic protocols for 2-aminonicotinonitriles have successfully adopted solvent-free conditions. orgchemres.orgmdpi.comsemanticscholar.org These reactions are typically conducted by heating the neat reactants, often in the presence of a catalyst. mdpi.comresearchgate.net This approach not only reduces solvent waste but can also lead to higher reaction rates, improved yields, and simplified product purification. orgchemres.orgd-nb.info For instance, the synthesis of β-amino-α,β-unsaturated ketones and esters, which can be precursors to nicotinonitriles, has been effectively carried out under solvent-free conditions using solid acid catalysts like sulfated zirconia. researchgate.net

Microwave and Ultrasonic Irradiation Techniques

To accelerate reaction rates and improve energy efficiency, alternative energy sources like microwave and ultrasonic irradiation are being employed. mdpi.comnih.gov Microwave-assisted synthesis has been shown to significantly shorten reaction times, often from hours to minutes, and improve product yields in the synthesis of various heterocyclic compounds, including nicotinonitrile derivatives. researchgate.netnih.govnih.govresearchgate.net The efficient heating provided by microwaves can lead to cleaner reactions with fewer side products. researchgate.net

Ultrasonic irradiation, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. ekb.egtandfonline.com The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. ekb.egtandfonline.com This technique has been successfully applied to the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, often in aqueous media or under solvent-free conditions, providing a green and efficient alternative to conventional heating methods. researchgate.netmdpi.comnih.govmdpi.com

Strategic Retrosynthetic Analysis for the Design of this compound Pathways

Retrosynthetic analysis is a powerful tool for devising logical and efficient synthetic routes to a target molecule. For this compound, this approach involves dissecting the molecule into simpler, commercially available, or easily synthesizable precursors.

A common retrosynthetic disconnection for the 2-aminonicotinonitrile core involves breaking the pyridine ring. This typically leads to a multicomponent reaction strategy where the ring is constructed in a single step from three or four simple building blocks. For instance, a common approach involves the reaction of an aldehyde (or a derivative), an active methylene (B1212753) compound like malononitrile, a ketone or β-ketoester, and an ammonium source. researchgate.netmdpi.com

Specifically for this compound, the key disconnections would be at the C-C and C-N bonds of the pyridine ring. This suggests a convergent synthesis from 2-furaldehyde, an appropriate ketone precursor, malononitrile, and a source of ammonia. The furan (B31954) ring is a common moiety in natural products and can be introduced through the corresponding aldehyde.

Another retrosynthetic strategy might involve the initial formation of a chalcone intermediate. mdpi.com In this approach, an acetophenone derivative reacts with an aldehyde to form an α,β-unsaturated ketone (chalcone). This chalcone then undergoes a cyclocondensation reaction with malononitrile and an ammonium source to furnish the final 2-aminonicotinonitrile product. mdpi.com This two-step one-pot method provides a versatile route to a variety of substituted nicotinonitriles.

Mechanistic Investigations of Reactions Involving 2 Amino 6 2 Furyl Nicotinonitrile Precursors

Cyclization Reaction Mechanisms

The formation of the 2-aminonicotinonitrile core often proceeds through a multi-component reaction involving the cyclization of acyclic precursors. A common and efficient method for the synthesis of 2-amino-6-aryl-nicotinonitriles involves the condensation of an α,β-unsaturated carbonyl compound (chalcone), malononitrile (B47326), and a nitrogen source, typically ammonium (B1175870) acetate (B1210297). wisdomlib.orgmdpi.com For the target compound, 2-Amino-6-(2-furyl)nicotinonitrile, the precursor would be a chalcone (B49325) bearing a 2-furyl group. The reaction is typically conducted under reflux in a protic solvent like ethanol. mdpi.com

The proposed mechanism for this transformation involves several steps:

Michael addition of the malononitrile carbanion to the α,β-unsaturated ketone (chalcone).

The resulting adduct then undergoes cyclization.

Subsequent elimination of water and dehydrogenation (aromatization) leads to the final substituted pyridine (B92270) ring.

The reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) nitriles like malononitrile can also lead to the formation of substituted 2-aminonicotinates. nih.gov The outcome of such reactions can be highly dependent on the electronic nature of the substituents. For instance, electron-withdrawing groups on an arylazo moiety favor the formation of nicotinates, while electron-donating groups can lead to the formation of pyridazinones instead. nih.gov

Intramolecular Cyclizations of α-Amino Nitriles

Intramolecular cyclization is a key mechanistic step in the formation of various heterocyclic systems from α-amino nitrile precursors. A prominent example is the Thorpe-Ziegler reaction, which describes the base-catalyzed intramolecular self-condensation of aliphatic dinitriles to form cyclic enamines. wikipedia.orglscollege.ac.in After acidic hydrolysis, this reaction yields a cyclic ketone. buchler-gmbh.comsynarchive.com This reaction is conceptually related to the Dieckmann condensation and is particularly effective for forming 5- to 8-membered rings. chem-station.com

In the context of precursors to this compound, if a suitable dinitrile intermediate is formed, it could undergo an intramolecular Thorpe-Ziegler type cyclization. The mechanism involves the deprotonation of the α-carbon to one nitrile group, which then acts as a nucleophile, attacking the carbon of the second nitrile group within the same molecule. This process results in the formation of a cyclic imine, which tautomerizes to the more stable enamine. synarchive.com

Furthermore, the synthesis of fused ring systems, such as furo[2,3-b]pyridines, can be achieved through the Thorpe-Ziegler cyclization of appropriately substituted nicotinonitrile precursors. For example, the reaction of a 2-(cyanomethoxy)nicotinonitrile derivative in the presence of a base can induce an intramolecular cyclization between the methylene carbon of the ether linkage and the ring nitrile group, leading to the formation of a fused furan (B31954) ring. researchgate.net

Role of Iminium Ion Intermediates

Iminium ions, with the general structure [R₂C=NR₂]⁺, are highly reactive electrophilic intermediates that play a significant role in numerous organic reactions, including the synthesis and transformation of nitrogen-containing heterocycles. wikipedia.org They can be formed through the protonation or alkylation of imines or by the condensation of secondary amines with aldehydes or ketones. wikipedia.org

In the context of reactions involving α-aminonitriles, the loss of a cyanide ion can generate an iminium cation. This intermediate is central to the reductive decyanation of α-aminonitriles when using hydride donors. nih.gov The formation of the iminium ion is a key step that facilitates the subsequent reduction. nih.gov

Iminium intermediates are also implicated in pyridine synthesis. For example, the Kröhnke pyridine synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. researchgate.net More modern methods utilize iminium catalysis, where a secondary amine catalyst reacts with an α,β-unsaturated aldehyde to form an iminium ion. This activation strategy is part of a synergistic catalytic system, for instance in the [3+3] condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes to form pyridines. organic-chemistry.org In the synthesis of pyridines from imines and alkynes via C-H activation, a plausible mechanism involves the coordination of the imine to a metal catalyst, followed by steps that lead to an azatriene intermediate which then undergoes electrocyclization. nih.gov

Influence of Catalysts on Reaction Selectivity and Pathway

Catalysts are pivotal in directing the course of chemical reactions, often enhancing reaction rates and controlling selectivity towards a desired product. In the synthesis of 2-aminonicotinonitriles via the multicomponent reaction of chalcones, malononitrile, and ammonium acetate, the ammonium acetate serves not only as the nitrogen source for the pyridine ring but also as a basic catalyst that facilitates the initial Michael addition and subsequent cyclization steps. wisdomlib.org

The choice of catalyst can dramatically alter the reaction pathway. For example, in the synthesis of pyridines, different catalysts enable different approaches:

Base Catalysis: The Thorpe-Ziegler reaction relies on a strong base to generate the necessary carbanion for intramolecular cyclization. synarchive.com

Metal Catalysis: Anhydrous zinc chloride (ZnCl₂) has been used as a catalyst in the one-pot synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles, promoting the condensation reaction. tjpr.org Nickel-catalyzed protocols have been developed for the reductive decyanation of aromatic nitriles. rsc.org Chromium complexes have been shown to catalyze the reduction of dinitrogen to ammonia (B1221849) and hydrazine. rsc.org

Synergistic Catalysis: A combination of a copper(I) salt and a secondary ammonium salt can synergistically catalyze the [3+3] condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, merging iminium catalysis with the redox activity of the metal catalyst. organic-chemistry.org

The electronic properties of substituents on the reactants can also work in concert with the catalyst to determine the final product structure, as seen in the reaction of 3-oxo-2-arylhydrazonopropanals where the substituent on the arylazo group dictates whether a nicotinic acid or a pyridazinone is formed. nih.gov

Reductive Decyanation Mechanisms of α-Aminonitriles

Reductive decyanation is a transformation that removes a nitrile group and replaces it with a hydrogen atom. This reaction is particularly useful for α-aminonitriles, where the cyano group is used to facilitate the synthesis of a particular molecular scaffold before being removed. There are two primary mechanistic pathways for the reductive decyanation of α-aminonitriles. nih.gov

Two-Electron-Transfer Pathway: This mechanism is common when using alkali metals under dissolving conditions (e.g., sodium in liquid ammonia). It is proposed to involve an initial electron transfer to the nitrile, leading to a radical anion, followed by cleavage of the C-CN bond to form a radical, which is then further reduced to an anion and protonated. psu.edu This method has been used in the stereoselective synthesis of alkaloids. psu.edu

Ionic Pathway: This pathway occurs with hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via an Sₙ1-type mechanism where the α-aminonitrile first loses a cyanide ion to form a stable iminium cation intermediate. This electrophilic iminium ion is then readily reduced by the hydride donor to yield the final amine product. nih.gov The ease of this reaction often depends on the stability of the iminium ion formed. nih.gov The use of NaBH₄ in combination with a thiol can promote a radical decyanation pathway. researchgate.net

The table below summarizes the conditions and proposed intermediates for these mechanisms.

| Method | Reagents | Proposed Intermediate | Mechanism Type |

| Dissolving Metal Reduction | Na/NH₃, Li/EtNH₂ | Radical anion | Two-electron transfer |

| Hydride Reduction | NaBH₄, LiAlH₄ | Iminium cation | Ionic (Sₙ1-like) |

| Catalytic Hydrogenation | H₂, Raney Ni | Iminium cation | Ionic |

| Photochemical Reduction | Organic electron donors | Anionic intermediate | Electron Transfer |

This table provides a generalized overview of reductive decyanation mechanisms.

Detailed Studies on Functional Group Reactivity and Transformation

The chemical behavior of this compound is dictated by the reactivity of its constituent functional groups: the 2-amino group, the pyridine ring, the 6-(2-furyl) substituent, and the 3-nitrile group.

Amino Group Reactivity: The 2-amino group on the pyridine ring is nucleophilic and can undergo a variety of reactions. youtube.com It can react with electrophiles, and its presence significantly influences the electronic properties of the pyridine ring. For instance, the amino group can be acylated or can react with reagents like methyl 5-iodopyridine-2-carboximidate to form N-monosubstituted amidines. nih.gov The reactivity of 2-aminopyridines with metal carbonyls, such as [Ru₃(CO)₁₂], leads to the formation of trinuclear clusters, demonstrating the coordinating ability of the amino and pyridine nitrogen atoms. rsc.org The amino group can also be a key participant in further cyclization reactions, such as the condensation with dimethylformamide-dimethylacetal (DMF-DMA) to form an amidine, which can then be cyclized to yield fused pyrido[2,3-d]pyrimidine (B1209978) systems. nih.gov

Furan Ring Reactivity: The furan ring is an electron-rich aromatic heterocycle. ucalgary.ca It is significantly more reactive towards electrophilic substitution than benzene. chemicalbook.comnumberanalytics.com Reactions such as nitration, halogenation, and Friedel-Crafts acylation occur readily, preferentially at the C5 position (or the C2 position if unsubstituted), as the cationic intermediate formed by attack at this position is more resonance-stabilized than the intermediate from attack at C3 or C4. quora.com However, the high reactivity of furan also makes it susceptible to ring-opening under strong acidic conditions.

Nitrile Group Reactivity: The nitrile (cyano) group is a versatile functional group. It is strongly electron-withdrawing, influencing the reactivity of the pyridine ring. The nitrile group itself can undergo several transformations:

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide.

Reduction: It can be reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄.

Cyclization: As seen in the Thorpe-Ziegler reaction, the nitrile group is an excellent electrophile for intramolecular nucleophilic attack by a carbanion, leading to the formation of new rings. wikipedia.org

The interplay of these functional groups allows for a rich chemistry, enabling this compound to serve as a versatile scaffold for the synthesis of more complex molecules and fused heterocyclic systems.

Computational Chemistry Investigations of 2 Amino 6 2 Furyl Nicotinonitrile and Its Analogues

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT calculations, often employing methods like B3LYP with various basis sets, are used to determine key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher polarizability and a greater propensity for the molecule to be excited. For a series of synthesized 2-amino-4,6-diphenylnicotinonitriles, the HOMO-LUMO energy gaps were found to be comparable, indicating similar electronic delocalization and reactivity patterns.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. Such information is crucial for predicting how the molecule will interact with other chemical species.

Global reactivity descriptors, derived from the conceptual DFT framework, further quantify the reactivity of these molecules. These descriptors include electronegativity (χ), chemical potential (μ), hardness (η), and softness (S). For instance, electronegativity indicates the ability of a molecule to attract electrons, while hardness provides a measure of its resistance to changes in its electron distribution. Variations in these descriptors among different analogues can suggest differences in their chemical behavior and potential for electron transfer reactions.

Table 1: Illustrative DFT-Calculated Electronic Properties for Analogous 2-Amino-4,6-diphenylnicotinonitrile Derivatives

| Compound Analogue | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Analogue 1 | -5.89 | -1.98 | 3.91 | 4.5 |

| Analogue 2 | -6.01 | -2.05 | 3.96 | 5.1 |

| Analogue 3 | -5.95 | -2.01 | 3.94 | 4.8 |

Note: The data in this table is representative of analogous compounds and is intended to illustrate the types of parameters obtained from DFT studies.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for predicting how a ligand, such as 2-Amino-6-(2-furyl)nicotinonitrile, might interact with a receptor binding site. These methods provide detailed, atom-level insights into the non-covalent interactions that govern ligand binding, without assessing the biological consequences.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, generating a binding score that estimates the strength of the interaction. This process reveals potential hydrogen bonds, hydrophobic interactions, and other key contacts between the ligand and amino acid residues of the receptor. For nicotinonitrile analogues, docking studies have been employed to understand their binding modes within various protein targets.

Following docking, MD simulations can be used to explore the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations provide a more realistic picture of the interactions in a solvated environment, revealing the stability of the binding pose and any conformational changes in both the ligand and the receptor upon binding. nih.gov Analysis of MD trajectories can include the calculation of Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

While specific docking and MD studies for this compound are not detailed in the available literature, the general methodology applied to similar heterocyclic compounds involves preparing the ligand and receptor structures, performing the docking, and then subjecting the most promising poses to extensive MD simulations to refine the interaction model.

Energy Framework Calculations and Analysis of Supramolecular Assembly in Crystalline States

The arrangement of molecules in a crystal lattice, or supramolecular assembly, is governed by a network of non-covalent interactions. Energy framework calculations, often performed using software like CrystalExplorer, provide a quantitative and visual understanding of these interactions. This method calculates the interaction energies (electrostatic, dispersion, repulsion, and polarization) between a central molecule and its neighbors in the crystal.

These calculations result in the generation of energy framework diagrams, where cylinders connect the centroids of interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction, providing a clear visual representation of the packing topology and the dominant forces holding the crystal together.

For related cyanopyridine compounds, studies have shown that π-π stacking interactions and various hydrogen bonds are often the key contributors to the supramolecular architecture. The analysis of these frameworks can help in understanding the physical properties of the crystalline material. While a crystal structure for this compound has not been reported in the searched literature, this methodology would be pivotal in analyzing its solid-state packing and intermolecular interactions if a crystal structure were to be determined.

Application of Predictive Models in Organic Synthesis Design and Optimization

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are increasingly being applied to the design and optimization of organic syntheses. rsc.orgnih.gov These models establish a mathematical relationship between the structural or physicochemical properties of molecules and a particular outcome, which can be a biological activity or, in this context, a parameter related to chemical synthesis.

For the synthesis of pyridine (B92270) derivatives, QSAR models can be developed to predict reaction yields, reaction rates, or the optimal conditions for a given transformation based on the properties of the reactants and catalysts. rsc.org By analyzing a dataset of known reactions, these models can identify the key molecular descriptors that influence the success of the synthesis.

While no specific predictive models for the synthesis of this compound have been found, the general approach would involve compiling a dataset of similar nicotinonitrile syntheses, calculating a wide range of molecular descriptors for the reactants, and then using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model. Such a model could then be used to guide the selection of starting materials and reaction conditions to improve the efficiency of the synthesis of new analogues.

Conformational Analysis and Stereochemical Considerations

The three-dimensional shape of a molecule, defined by its possible conformations, is crucial to its properties and interactions. Conformational analysis of this compound would primarily focus on the rotational barriers around the single bonds connecting the pyridine and furan (B31954) rings, as well as the orientation of the amino group.

The relative orientation of the furan ring with respect to the nicotinonitrile core can lead to different conformers. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. The planarity of the molecule and the potential for intramolecular hydrogen bonding between the amino group and the nitrogen of the pyridine or furan ring are also important aspects to consider.

For analogous furanyl-substituted terpyridines, it has been noted that cyclization reactions can lead to the formation of different isomers. While this compound itself is not chiral, the introduction of chiral centers in its analogues would necessitate a more detailed stereochemical analysis, including the study of different diastereomers and their relative stabilities.

Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 6 2 Furyl Nicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 2-Amino-6-(2-furyl)nicotinonitrile molecule.

In the ¹H NMR spectrum, the protons of the amino group (NH₂) typically exhibit a broad signal. nih.gov The positions of the signals for the furan (B31954) and pyridine (B92270) ring protons are influenced by their electronic environments.

Below is a table summarizing typical NMR data for related nicotinonitrile structures.

| Technique | Nucleus | Observed Chemical Shifts (ppm) and Multiplicities |

| ¹H NMR | Protons (¹H) | Signals corresponding to amino, furan, and pyridine protons. nih.gov |

| ¹³C NMR | Carbon-13 (¹³C) | Resonances for each unique carbon atom in the molecule. copernicus.org |

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C≡N Absorption)

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum reveals characteristic absorption bands that confirm its structure.

A key feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This peak is typically observed in the region of 2200-2210 cm⁻¹. nih.govmdpi.com The presence of the amino group (NH₂) is confirmed by two distinct stretching vibrations in the range of 3300-3500 cm⁻¹. nih.govmdpi.com Additionally, N-H bending vibrations can be observed around 1606–1654 cm⁻¹. mdpi.com

The table below highlights the key IR absorption bands for functional groups found in this compound and related compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amino (N-H) | Stretching | 3300-3500 | nih.govmdpi.com |

| Amino (N-H) | Bending | 1606-1654 | mdpi.com |

| Nitrile (C≡N) | Stretching | 2200-2210 | nih.govmdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, MS provides the exact molecular weight, confirming its elemental composition.

The mass spectrum of the compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern, which results from the cleavage of specific bonds within the molecule, offers further structural insights. The analysis of these fragment ions helps to piece together the different components of the molecule, such as the furan and aminonicotinonitrile moieties. In studies of similar compounds, the molecular ion peak is a significant signal in the mass spectrum. nih.gov

The following table summarizes the expected mass spectrometric data for this compound.

| Analysis Type | Information Obtained | Expected Data |

| Molecular Weight Determination | Exact mass of the molecule | Molecular ion peak (M⁺) corresponding to the chemical formula C₁₀H₇N₃O. |

| Fragmentation Analysis | Structural fragments of the molecule | Characteristic fragment ions resulting from the cleavage of the furan and aminonicotinonitrile rings. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands that correspond to π→π* and n→π* electronic transitions.

Derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile exhibit strong absorption in the near-UV range, with maximum absorption wavelengths typically between 349 and 364 nm. mdpi.com The fluorescence emission spectra of similar nicotinonitrile compounds show bands that can be assigned to n–π* and π−π* electron transitions. mdpi.com The specific wavelengths of maximum absorbance (λ_max) and the intensity of these absorptions are influenced by the solvent and the specific substituents on the pyridine ring. mdpi.commdpi.com

Key electronic transitions for related nicotinonitrile compounds are outlined in the table below.

| Type of Transition | Wavelength Range | Description | Reference |

| π→π | Near-UV | Associated with the conjugated π-system of the pyridine and furan rings. | mdpi.com |

| n→π | Near-UV/Visible | Involves the non-bonding electrons of the nitrogen and oxygen atoms. | mdpi.com |

X-ray Crystallography for Solid-State Structure Determination

Crystal System and Space Group Analysis

The analysis of the diffraction pattern obtained from a single crystal of this compound allows for the determination of its crystal system and space group. nih.gov The crystal system describes the symmetry of the unit cell, while the space group provides a more detailed description of the symmetry elements within the crystal lattice. For example, a related compound, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, was found to have two independent molecules in its crystal structure. aalto.fi Another derivative, 2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile, crystallizes in the triclinic system. nih.gov

The table below summarizes the crystallographic parameters that are determined in such an analysis.

| Crystallographic Parameter | Description |

| Crystal System | The basic geometric framework of the crystal lattice (e.g., triclinic, monoclinic, orthorhombic). nih.gov |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. nih.gov |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. nih.gov |

Intermolecular Interactions and Molecular Packing in Crystal Lattices

X-ray crystallography also reveals how molecules of this compound are packed in the crystal lattice and the nature of the intermolecular interactions that hold them together. These interactions can include hydrogen bonds, π–π stacking interactions, and other van der Waals forces.

In similar nicotinonitrile derivatives, intermolecular N—H⋯N hydrogen bonds are commonly observed, often forming dimers or chains. nih.govnih.gov For instance, in the crystal structure of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, molecules are linked by N—H⋯N hydrogen bonds into dimers. nih.gov Additionally, π–π stacking interactions between the aromatic rings can contribute to the stability of the crystal structure. nih.govresearchgate.net

The types of intermolecular interactions observed in related crystal structures are detailed below.

| Type of Interaction | Description | Reference |

| Hydrogen Bonding | N—H···N interactions between the amino group of one molecule and the nitrile or pyridine nitrogen of another. | nih.govnih.gov |

| π–π Stacking | Interactions between the aromatic pyridine and/or furan rings of adjacent molecules. | nih.govresearchgate.net |

| van der Waals Forces | General attractive or repulsive forces between molecules. |

Theoretical and Applied Aspects of 2 Amino 6 2 Furyl Nicotinonitrile in Chemical Science

Role as Versatile Synthetic Intermediates and Building Blocks

The reactivity of the amino, cyano, and furan (B31954) groups, coupled with the aromatic pyridine (B92270) core, makes 2-amino-6-(2-furyl)nicotinonitrile a valuable intermediate in organic synthesis. It serves as a foundational building block for a diverse array of heterocyclic compounds.

The inherent functionalities of this compound allow for its elaboration into more intricate heterocyclic systems. The amino and cyano groups are particularly reactive and can participate in various cyclization reactions to form fused pyridine derivatives. For instance, reactions with appropriate reagents can lead to the formation of pyrido[2,3-d]pyrimidines, which are of considerable interest due to their potential biological activities. nih.gov The synthesis of these fused systems often involves the reaction of the aminopyridine with reagents like ethyl acetoacetate, acetic anhydride, or formic acid. nih.gov

Furthermore, the pyridine nitrogen and the amino group can be involved in reactions to construct bipyridine and terpyridine structures. beilstein-journals.org These nitrogen-containing ligands are crucial in coordination chemistry and have applications in catalysis and materials science. The Kröhnke methodology, for example, provides a route to furanyl-substituted terpyridines starting from precursors related to this compound. beilstein-journals.org This involves the reaction of a chalcone (B49325), derived from furfural, with a pyridinium (B92312) salt in the presence of ammonium (B1175870) acetate (B1210297). beilstein-journals.org The versatility of this scaffold is further demonstrated by its use in multicomponent reactions to produce highly substituted pyridines. researchgate.net

The following table summarizes some of the complex heterocyclic scaffolds synthesized from aminopyridine derivatives:

| Starting Material | Reagent(s) | Product | Reference |

| 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ethyl acetoacetate | Pyrido[2,3-d]pyrimidine (B1209978) derivative | nih.gov |

| 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic anhydride | Pyrido[2,3-d]pyrimidine derivative | nih.gov |

| 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Malononitrile (B47326) | 1,8-Naphthyridine derivative | nih.gov |

| 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic acid | Pyrazolo[3,4-b]pyridine derivative | nih.gov |

| 2-acetylpyridine and furfuraldehyde | Pyridinium salt, ammonium acetate | Furanyl-substituted terpyridine | beilstein-journals.org |

Potential Applications in Materials Science

The electronic and structural characteristics of this compound and its derivatives make them promising candidates for applications in the field of materials science, particularly in optics and supramolecular chemistry.

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optical communications, data storage, and optical signal processing. tcichemicals.com The NLO response in organic molecules often arises from the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the amino group acts as an electron donor, the cyano group as an electron acceptor, and the pyridine and furan rings provide the conjugated path. This donor-acceptor-π bridge (D-π-A) structure is a key design principle for second-order NLO materials. dtic.mildntb.gov.ua The delocalization of π-electrons across the molecule can lead to large second-order hyperpolarizabilities, a measure of the NLO response. tcichemicals.com Research in this area focuses on synthesizing and characterizing new organic chromophores, including those based on pyridine scaffolds, to optimize their NLO properties. dtic.mildntb.gov.ua

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The pyridine nitrogen and the amino group in this compound are capable of forming hydrogen bonds, which can direct the self-assembly of molecules into well-defined supramolecular architectures. nih.gov The planar aromatic rings of the furan and pyridine moieties can participate in π-π stacking interactions, further stabilizing these assemblies. nih.gov The ability to form ordered structures through self-assembly is crucial for the development of functional materials with applications in areas such as sensing, catalysis, and drug delivery. nih.gov The interaction of such molecules can lead to the formation of aggregates with distinct optical properties, which can be harnessed for sensor development. nih.gov

Advanced Analytical Techniques for Process Control and Quality Assessment of Intermediates

Ensuring the purity and quality of chemical intermediates like this compound is critical for their successful application in synthesis and materials science. A variety of advanced analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic compounds. nih.gov Different HPLC methods, such as reversed-phase, normal-phase, and ion-exchange chromatography, can be used to separate the target compound from impurities. nih.gov The choice of column and mobile phase is crucial for achieving optimal separation. nih.gov For aminopyridine derivatives, reversed-phase HPLC with a C18 column is often employed. nih.gov

Spectroscopic methods are also indispensable for structural elucidation and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, while Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule. Mass Spectrometry (MS) is used to determine the molecular weight and can provide information about the fragmentation pattern, further confirming the structure.

For assessing the quality of intermediates, a combination of these techniques is typically used. For example, HPLC can be used to determine the purity of a sample, while NMR and MS can confirm the identity of the main component and any significant impurities. nih.gov

The following table outlines the common analytical techniques used for the quality assessment of aminopyridine intermediates:

| Analytical Technique | Purpose | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and separation of impurities | Retention time, peak area (proportional to concentration) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Chemical shifts, coupling constants, integration (proton count) |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for functional groups (e.g., -NH₂, -C≡N) |

| Mass Spectrometry (MS) | Molecular weight determination and structural information | Molecular ion peak, fragmentation pattern |

Future Research Directions and Challenges in 2 Amino 6 2 Furyl Nicotinonitrile Chemistry

Development of Novel and Highly Efficient Sustainable Synthetic Methodologies

The synthesis of 2-amino-6-aryl-nicotinonitriles is often achieved through multi-component reactions. wisdomlib.orgresearchgate.net A common and efficient method involves the one-pot condensation of an aromatic aldehyde, a methyl ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). researchgate.net In the context of 2-Amino-6-(2-furyl)nicotinonitrile, this would typically involve the reaction of furfural, an appropriate ketone, malononitrile, and a nitrogen source.

Future research will likely focus on developing more sustainable and efficient synthetic routes. This includes the exploration of:

Green Solvents and Catalysts: Moving away from traditional organic solvents to more environmentally benign options like water or bio-derived solvents is a key goal. mdpi.com The use of reusable, heterogeneous catalysts, such as magnetic nanocatalysts, can also significantly improve the sustainability of the synthesis by simplifying purification and reducing waste. researchgate.net For instance, a study on the synthesis of 2-amino-4,6-diarylnicotinonitrile derivatives utilized a CoFe2O4@SiO2-SO3H nanocatalyst under microwave irradiation in solvent-free conditions, showcasing high yields and catalyst reusability. researchgate.net

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control. rsc.org A cyanide-free synthesis of nitriles using p-tosylmethyl isocyanide (TosMIC) in a flow reactor has been demonstrated, highlighting the potential for safer and more efficient nitrile syntheses. rsc.org

One-Pot, Two-Step Reactions: Catalytic one-pot, two-step syntheses of similar compounds, such as 6-amino-2-pyridone-3,5-dicarbonitriles, have been reported using natural product-derived catalysts like betaine (B1666868) and guanidine (B92328) carbonate. rsc.orgchemrxiv.org This approach simplifies the synthetic process and can lead to the discovery of novel bioactive molecules. rsc.orgchemrxiv.org

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Microwave-assisted, solvent-free synthesis with nanocatalysts | Use of magnetic nanoparticles, microwave irradiation, no solvent. researchgate.net | High yields, short reaction times, easy catalyst recovery, reduced waste. |

| Flow chemistry | Continuous reaction in a microreactor. rsc.org | Improved safety, scalability, precise control over reaction parameters. |

| One-pot, two-step catalysis | Use of natural product catalysts in a single reaction vessel. rsc.orgchemrxiv.org | Simplified procedure, potential for discovering new bioactive derivatives. |

Deeper Mechanistic Elucidation of Complex Reaction Pathways

The formation of the 2-aminonicotinonitrile scaffold through multicomponent reactions involves a complex sequence of events. nih.gov While the general mechanism is understood to proceed through a series of condensations and cyclizations, a detailed, quantitative understanding of the reaction kinetics and the influence of various substituents is often lacking. researchgate.netnih.gov

Future research should aim for a deeper mechanistic elucidation through:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the reaction intermediates and transition states, providing insights into the reaction pathway and the factors that control regioselectivity and stereoselectivity. mdpi.comnih.govweizmann.ac.il

In-situ Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy can be used to monitor the reaction in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics.

Kinetic Studies: Detailed kinetic studies under various conditions (temperature, catalyst loading, reactant concentrations) can help to unravel the rate-determining steps and optimize the reaction for higher efficiency. nih.gov A proposed mechanism for the synthesis of nicotinonitrile derivatives using a magnetic H-bond catalyst highlights the complexity of these reactions. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis

Predictive Modeling: ML models can be trained on existing reaction data to predict the outcomes of new reactions, including yields and potential side products. acs.org This can significantly reduce the number of experiments required to optimize a synthesis.

Retrosynthesis Planning: AI-powered retrosynthesis tools can suggest novel synthetic routes to the target molecule and its derivatives. chemrxiv.org This is particularly valuable for complex heterocyclic systems where traditional synthetic planning can be challenging.

De Novo Design: Generative models can be used to design new molecules with desired properties, such as specific photophysical characteristics or biological activities. By learning from the structure-property relationships of known compounds, these models can propose novel derivatives of this compound for specific applications.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Reaction Outcome Prediction | Training neural networks on large reaction databases to predict the products and yields of chemical reactions. acs.org | Faster optimization of synthetic routes and reduction of experimental effort. |

| Retrosynthetic Analysis | Using AI to identify potential synthetic pathways for a target molecule. chemrxiv.org | Discovery of novel and more efficient synthetic strategies. |

| Generative Molecular Design | Employing generative models to create new molecules with desired properties. | Design of novel this compound derivatives for specific applications in materials science or medicine. |

Exploration of Emerging Applications in Advanced Materials

The furan (B31954) moiety in this compound is derived from renewable resources, making it an attractive building block for sustainable materials. rsc.org The conjugated system of the molecule, along with the electron-donating amino group and electron-withdrawing nitrile group, suggests potential for applications in organic electronics and photophysics. acs.orgacs.orgresearchgate.netnih.gov

Future research should explore:

Organic Electronics: Furan-containing polymers have shown promise in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org The unique electronic properties of this compound could be harnessed in the design of new organic semiconductors.

Fluorescent Materials: Similar 2-aminonicotinonitrile derivatives have been shown to exhibit interesting photophysical properties, including fluorescence. mdpi.comresearchgate.netnih.govnih.gov The emission characteristics of this compound and its derivatives could be tuned by modifying the substituents, leading to applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). A study on 2-amino-4,6-diphenylnicotinonitriles revealed their potential as fluorescent sensors. mdpi.comresearchgate.net

Polymers and Copolymers: The amino group on the pyridine (B92270) ring and the furan ring itself provide reactive sites for polymerization. nih.gov This could lead to the development of novel polymers with unique thermal, mechanical, and electronic properties. Furan-based polymers are being explored for a variety of applications, from thermoplastics to thermosets. rsc.orgresearchgate.net

Scalability of Synthetic Routes for Industrial Relevance

For any new compound to have a real-world impact, its synthesis must be scalable to an industrial level. rsc.org The traditional laboratory-scale synthesis of fine chemicals often faces challenges when translated to large-scale production, including issues with heat transfer, mixing, and purification. researchgate.netgoogle.comacs.org

Key challenges and research directions for the scalable synthesis of this compound include:

Process Optimization: Adapting batch syntheses to continuous flow processes can address many of the challenges of scalability. rsc.org Flow chemistry allows for better control over reaction conditions and can lead to higher yields and purity.

Catalyst Stability and Recovery: For catalytic processes, the long-term stability and efficient recovery of the catalyst are crucial for economic viability. The use of robust, heterogeneous catalysts is therefore highly desirable.

Downstream Processing: The purification of the final product can be a significant cost driver in industrial synthesis. Developing synthetic routes that minimize the formation of byproducts and simplify purification is essential. The use of enzymatic conversions, for instance, can offer high selectivity and milder reaction conditions, potentially simplifying downstream processing. nih.gov

| Challenge | Potential Solution |

| Heat and Mass Transfer in Large Reactors | Transition from batch to continuous flow manufacturing. rsc.org |

| Catalyst Deactivation and Separation | Development of robust, reusable heterogeneous catalysts. researchgate.net |

| Complex Purification Procedures | Design of highly selective synthetic routes with minimal byproduct formation. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-Amino-6-(2-furyl)nicotinonitrile and its derivatives?

- Methodological Answer : The compound and its analogs are typically synthesized via multicomponent reactions involving substituted acetophenones, aldehydes, malononitrile, and ammonium acetate in refluxing toluene or ethanol. For example, a protocol involves stirring reactants at reflux for 8–12 hours, followed by purification via silica gel chromatography . Variations in substituents (e.g., bromophenyl, methoxy groups) are introduced by altering the benzaldehyde or acetophenone precursors .

Q. How are structural characterization techniques (e.g., NMR, IR, HRMS) applied to confirm the identity of this compound?

- Methodological Answer :

- 1H/13C NMR : Aromatic protons and carbons are identified in DMSO-d6 at 400 MHz, with characteristic peaks for cyano groups (δ ~2200 cm⁻¹ in IR) and methoxy substituents (δ ~3.7–3.8 ppm in 1H NMR) .

- HRMS : Accurate mass measurements (e.g., m/z 410.0516 [M+H]+) validate molecular formulae .

- IR : Absorption bands for NH₂ (~3320–3470 cm⁻¹) and C≡N (~2200 cm⁻¹) confirm functional groups .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 filters for low exposure; OV/AG/P99 for high exposure) .

- Skin Protection : Full-body protective clothing and gloves are mandatory due to potential carcinogenicity (IARC/ACGIH classifications) .

- Waste Management : Prevent drainage contamination to avoid environmental toxicity .

Q. What preliminary biological screening methods are used to evaluate its bioactivity?

- Methodological Answer : In vitro assays like MTT are employed to test antiproliferative activity against cancer cell lines (e.g., Huh7, U251). IC₅₀ values are calculated to quantify efficacy, with derivatives like 2-amino-6-(2,4-difluorophenyl)-4-(4-hydroxyphenyl)nicotinonitrile showing promising results .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer : Cross-validate NMR/IR data with computational tools (e.g., DFT calculations for predicted chemical shifts) and compare with published analogs. For example, discrepancies in aromatic proton splitting patterns may arise from substituent electronic effects, requiring iterative refinement of synthetic conditions .

Q. What strategies optimize the compound’s structure-activity relationship (SAR) for anticancer targets?

- Methodological Answer :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -Br, -NO₂) to enhance binding to survivin proteins .

- Docking Studies : Use software like AutoDock to simulate interactions with apoptotic pathways (e.g., HTLV-I inhibition via ACHP derivatives) .

- Bioisosteric Replacement : Replace the furyl group with thiophene or benzyloxy moieties to improve solubility and potency .

Q. How do reaction conditions (solvent, catalyst) influence yield and purity in large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Toluene or ethanol improves cyclization efficiency, while DME enhances solubility of intermediates .

- Catalyst Screening : Ammonium acetate acts as both a catalyst and nitrogen source, but replacing it with K₂CO₃ may reduce side reactions .

- Temperature Control : Reflux at 80–100°C maximizes product formation while minimizing decomposition .

Q. What mechanisms explain the compound’s toxicity profile, and how can they be mitigated?

- Methodological Answer : Acute toxicity (oral LD₅₀ < 2000 mg/kg) is linked to metabolic activation of the nitrile group. Mitigation strategies include:

- Derivatization : Convert the nitrile to amides or esters to reduce reactivity .

- Encapsulation : Use liposomal delivery systems to minimize off-target effects .

Q. How can researchers address challenges in purifying polar derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.